![molecular formula C34H64N6O13S B8024726 Biotin-PEG11-Azide](/img/structure/B8024726.png)
Biotin-PEG11-Azide
Overview
Description
Biotin-PEG11-Azide is a useful research compound. Its molecular formula is C34H64N6O13S and its molecular weight is 797.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotin-PEG11-Azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG11-Azide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vascular Graft Modification : Biotin-PEG11-Azide was used to modify thrombomodulin for rapid one-step immobilization on sterilized commercial ePTFE vascular grafts. This modification exhibited superior thromboresistance compared to commercial heparin-coated grafts in a primate model of acute graft thrombosis (Qu et al., 2014).
Cancer Therapy : In a study focused on colon cancer therapy, Dox/SLN-PEG-Biotin nanoparticles demonstrated tumor-targeted delivery, enhanced cellular uptake in HCT116 tumor cells, and potentiated tumor accumulation in tumor-bearing mice. These nanoparticles also exhibited a redox-sensitive behavior for doxorubicin release (Lin et al., 2018).
Drug Delivery System Development : Biotin-PEG11-Azide was utilized in the development of multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles, which selectively eliminated cancer cells by enhancing cancer cell uptake and releasing anticancer drugs in a targeted manner (Chen et al., 2015).
PEGylated Compound Quantification : Biotin-PEG11-Azide played a role in the development of second-generation monoclonal antibodies for the more sensitive quantification of a range of PEGylated compounds, aiding in product development and efficacy studies (Su et al., 2010).
Biomolecular Detection : Novel biotin-PEG gold nanoparticle probes were synthesized using Biotin-PEG11-Azide for the detection of both protein (prostate-specific antigen) and nucleic acid targets from a single sample, demonstrating potential in high-sensitivity combination-target assays for studying and tracking biological pathways and diseases (Scott et al., 2017).
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42)/t30-,31-,33-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETRQYMCASPBIY-PHDGFQFKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64N6O13S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG11-Azide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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